molecular formula C7H5ClFNO5S B13483038 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B13483038
M. Wt: 269.64 g/mol
InChI Key: DSFQYTSRQCMGGB-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Methoxylation: Adding a methoxy group to the benzene ring.

    Fluorination: Introducing a fluorine atom to the benzene ring.

    Sulfonylation: Adding a sulfonyl chloride group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonylation might involve the use of chlorosulfonic acid .

Chemical Reactions Analysis

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like ammonia for substitution reactions .

Scientific Research Applications

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can participate in redox reactions, while the fluorine and methoxy groups influence the compound’s electronic properties .

Comparison with Similar Compounds

Similar compounds include:

  • 2-Fluoro-5-methoxybenzenesulfonyl chloride
  • 4-Fluoro-3-nitrobenzenesulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride

Properties

Molecular Formula

C7H5ClFNO5S

Molecular Weight

269.64 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)5(10(11)12)3-7(6)16(8,13)14/h2-3H,1H3

InChI Key

DSFQYTSRQCMGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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